molecular formula C32H39F3N8O7 B10847484 c[RGDf-(R)-N-Me-alpha-TfmF]

c[RGDf-(R)-N-Me-alpha-TfmF]

Cat. No.: B10847484
M. Wt: 704.7 g/mol
InChI Key: IKBMFRHCMUKOBA-ZAUAPEEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound C[RGDf-®-N-Me-alpha-TfmF] is a cyclic peptide that contains the arginine-glycine-aspartic acid (RGD) sequence. This sequence is known for its high affinity to integrin receptors, particularly the alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The compound is often used in biomedical research for targeting and imaging tumors due to its ability to bind selectively to integrin receptors overexpressed in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C[RGDf-®-N-Me-alpha-TfmF] typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cyclic structure is achieved through cyclization reactions, often using coupling agents like HATU or EDC/NHS . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: While industrial-scale production of such specialized peptides is less common, it can be achieved through automated peptide synthesizers that allow for high-throughput synthesis. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for biomedical applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Coupling Agents: HATU, EDC/NHS

    Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl) for amino groups

    Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

Major Products Formed: The primary product is the cyclic peptide C[RGDf-®-N-Me-alpha-TfmF] , with potential side products being linear peptides or incomplete sequences, which are typically removed during purification .

Mechanism of Action

The compound exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This binding inhibits the interaction between integrins and their natural ligands, disrupting cell adhesion and migration. The compound’s cyclic structure enhances its stability and binding affinity, making it a potent inhibitor of integrin-mediated processes .

Properties

Molecular Formula

C32H39F3N8O7

Molecular Weight

704.7 g/mol

IUPAC Name

2-[(2S,5R,8R,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C32H39F3N8O7/c1-43-28(49)23(15-19-9-4-2-5-10-19)41-27(48)22(16-25(45)46)40-24(44)18-39-26(47)21(13-8-14-38-30(36)37)42-29(50)31(43,32(33,34)35)17-20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3,(H,39,47)(H,40,44)(H,41,48)(H,42,50)(H,45,46)(H4,36,37,38)/t21-,22-,23+,31+/m0/s1

InChI Key

IKBMFRHCMUKOBA-ZAUAPEEVSA-N

Isomeric SMILES

CN1C(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@]1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.